molecular formula C24H15FN4O5 B2518393 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-[3-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE CAS No. 1226453-82-2

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-[3-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE

Cat. No.: B2518393
CAS No.: 1226453-82-2
M. Wt: 458.405
InChI Key: FRLYAJGTLBYFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-[3-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that features a unique combination of benzodioxole, fluorophenyl, and oxadiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-[3-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and fluorophenyl intermediates, which are then coupled through a series of condensation and cyclization reactions to form the final tetrahydroquinazoline structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques, such as recrystallization and chromatography, are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-[3-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring, leading to different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the benzodioxole and fluorophenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions include various quinazoline and oxadiazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-[3-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-[3-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID: This compound shares the benzodioxole moiety but differs in its overall structure and functional groups.

    Methyl (2E)-3-(1,3-benzodioxol-5-yl)acrylate: Another compound with a benzodioxole ring, used in different chemical contexts.

    Methyl 3-(1,3-benzodioxol-5-yl)-2-oxiranecarboxylate: Features a benzodioxole ring and is used in various synthetic applications.

Uniqueness

The uniqueness of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-[3-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE lies in its combination of structural elements, which confer specific chemical and biological properties

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15FN4O5/c25-16-3-1-2-14(9-16)21-27-22(34-28-21)15-5-6-17-18(10-15)26-24(31)29(23(17)30)11-13-4-7-19-20(8-13)33-12-32-19/h1-10H,11-12H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLYAJGTLBYFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C5=NC(=NO5)C6=CC(=CC=C6)F)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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